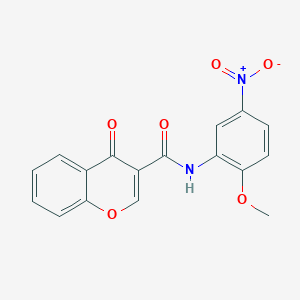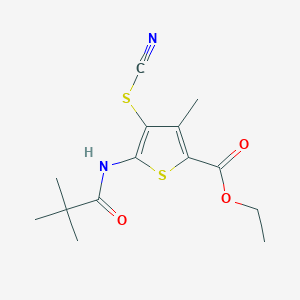![molecular formula C24H21Cl2NO2 B6523696 4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 397278-17-0](/img/structure/B6523696.png)
4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide, otherwise known as TBTCB, is a small molecule with a wide range of applications in scientific research. It is a member of the benzamide family and is found in both organic and inorganic compounds. TBTCB is a colorless solid at room temperature and is soluble in a variety of organic solvents. It has a molecular weight of 478.9 g/mol and a melting point of 126-128 °C.
Applications De Recherche Scientifique
TBTCB has been used in a variety of scientific research applications. It has been used as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been studied for its potential to inhibit the growth of cancer cells and for its ability to act as a fluorescent probe for the detection of viruses.
Mécanisme D'action
The exact mechanism of action of TBTCB is still being studied. However, it is thought to interact with acetylcholinesterase by forming a covalent bond with the enzyme. This bond is thought to inhibit the enzyme’s activity, resulting in reduced neurotransmitter release.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBTCB are still being studied. However, it is known to inhibit the activity of acetylcholinesterase, resulting in reduced neurotransmitter release. It has also been shown to inhibit the growth of cancer cells in vitro, as well as to act as a fluorescent probe for the detection of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
TBTCB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in a variety of organic solvents, making it easy to work with in the lab. However, its mechanism of action is still not fully understood, and its effects on biochemical and physiological processes have yet to be fully elucidated.
Orientations Futures
There are several potential future directions for research involving TBTCB. These include further study of its mechanism of action, as well as the development of new methods for synthesizing the compound. Additionally, further research could be conducted to explore its potential for inhibiting the growth of cancer cells, as well as its potential to act as a fluorescent probe for the detection of viruses. Other potential directions include exploring its potential to act as a drug delivery system, as well as its potential to act as an antioxidant.
Méthodes De Synthèse
TBTCB can be synthesized through a two-step process. In the first step, 4-chloro-2-(2-chlorobenzoyl)phenol is reacted with tert-butyl bromide and potassium carbonate in dimethylformamide (DMF) solution to form 4-tert-butyl-2-(2-chlorobenzoyl)phenol. In the second step, the intermediate is reacted with 4-chlorobenzamide in acetonitrile (MeCN) to form TBTCB.
Propriétés
IUPAC Name |
4-tert-butyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2NO2/c1-24(2,3)16-10-8-15(9-11-16)23(29)27-21-13-12-17(25)14-19(21)22(28)18-6-4-5-7-20(18)26/h4-14H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMMFHWGLTVXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methyl}aniline hydrochloride](/img/structure/B6523615.png)
![4-{8-methoxy-3-oxo-2H,3H-chromeno[2,3-c]pyrazol-2-yl}benzoic acid](/img/structure/B6523622.png)
![2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B6523626.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6523627.png)

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B6523641.png)
![N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6523655.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B6523672.png)
![2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6523699.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B6523712.png)

![ethyl 2-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6523717.png)